3-Penten-2-OL chemical structure and properties
3-Penten-2-OL chemical structure and properties
An In-depth Technical Guide to 3-Penten-2-ol: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-penten-2-ol, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a review of its known biological context.
Chemical Structure and Identification
3-Penten-2-ol is an unsaturated aliphatic alcohol with the chemical formula C₅H₁₀O.[1][2] Its structure consists of a five-carbon chain containing a double bond between carbons 3 and 4, and a hydroxyl group on carbon 2. The presence of both a double bond and a chiral center at the carbon bearing the hydroxyl group leads to the existence of stereoisomers.
The IUPAC name for this compound is pent-3-en-2-ol.[3] It is also known by other names such as methyl propenyl carbinol and α,γ-dimethylallyl alcohol.[4][5]
DOT script for the chemical structure of 3-Penten-2-ol.
Caption: Chemical structure of 3-Penten-2-ol.
Stereoisomerism
3-Penten-2-ol can exist as four possible stereoisomers due to the presence of a stereocenter at C2 and a C=C double bond allowing for cis/trans (E/Z) isomerism. The four stereoisomers are (2R,3E), (2S,3E), (2R,3Z), and (2S,3Z).
DOT script for the stereoisomers of 3-Penten-2-ol.
Caption: Stereoisomers of 3-Penten-2-ol.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-penten-2-ol. The data presented is for the mixed isomers unless otherwise specified.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [1][2] |
| Molecular Weight | 86.13 g/mol | [1][2] |
| CAS Number | 1569-50-2 (for mixed or unspecified isomers) | [4][5] |
| 3899-34-1 (for predominantly trans isomer) | [1] | |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 119-121 °C | [1] |
| Density | 0.843 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.428 | [1] |
| Flash Point | 36 °C (closed cup) | |
| Solubility | Soluble in water to some extent | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of 3-penten-2-ol.
Synthesis via Grignard Reaction
A common and effective method for the synthesis of 3-penten-2-ol is the Grigard reaction between crotonaldehyde and a methylmagnesium halide (e.g., methylmagnesium chloride or bromide).[7][8]
DOT script for the synthesis workflow of 3-Penten-2-ol.
Caption: Synthesis workflow for 3-Penten-2-ol.
Materials:
-
Magnesium turnings (2.5 gram-atoms)
-
Dry diethyl ether (~1.7 L)
-
Methyl chloride (2.6 moles)
-
Freshly distilled crotonaldehyde (2.02 moles)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or calcium chloride
Equipment:
-
5-L three-necked flask
-
High-capacity reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Gas delivery tube
-
Cooling bath (ice or dry ice/acetone)
-
Distillation apparatus
-
Preparation of the Grignard Reagent:
-
In a dried 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas delivery tube, place the magnesium turnings and 1.7 L of dry diethyl ether.
-
Cool the flask to approximately 0 °C using an ice bath.
-
Condense methyl chloride in a separate, cooled tube and slowly bubble it into the stirred magnesium suspension. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
Continue the addition of methyl chloride until almost all the magnesium has reacted.
-
-
Reaction with Crotonaldehyde:
-
Replace the gas delivery tube with a dropping funnel containing a solution of freshly distilled crotonaldehyde in dry ether.
-
While vigorously stirring and cooling the Grignard reagent, add the crotonaldehyde solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and precipitate magnesium salts.
-
Separate the ether layer by decantation.
-
Wash the precipitate with additional portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate or calcium chloride.
-
Remove the ether by simple distillation.
-
Purify the crude 3-penten-2-ol by fractional distillation, collecting the fraction boiling at 119-121 °C.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Concentration: ~10-20 mg/mL
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Typical Data for trans-3-Penten-2-ol: [9]
-
δ 5.63 (dq, 1H, J = 15.4, 6.2 Hz)
-
δ 5.52 (dq, 1H, J = 15.4, 1.6 Hz)
-
δ 4.24 (p, 1H, J = 6.4 Hz)
-
δ 1.68 (dd, 3H, J = 6.2, 1.0 Hz)
-
δ 1.23 (d, 3H, J = 6.4 Hz)
-
¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Reference: CDCl₃ at 77.16 ppm
-
Typical Acquisition Parameters:
-
Pulse program: Standard proton-decoupled ¹³C experiment
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 (signal averaging is necessary due to the low natural abundance of ¹³C)
-
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small drop of the neat liquid is placed directly on the ATR crystal.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Expected Absorptions:
-
Broad peak around 3350 cm⁻¹ (O-H stretch)
-
Sharp peaks around 2900-3000 cm⁻¹ (C-H stretch)
-
Peak around 1670 cm⁻¹ (C=C stretch)
-
Peak around 965 cm⁻¹ (trans C-H bend)
-
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Ionization Method: Electron Ionization (EI) at 70 eV
-
GC Column: A non-polar capillary column (e.g., DB-5ms)
-
Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min
-
Mass Scan Range: m/z 35-200
-
Expected Fragmentation:
-
Molecular ion (M⁺) at m/z 86
-
Prominent fragments from the loss of a methyl group (m/z 71) and water (m/z 68)
-
Biological Activity and Relevance in Drug Development
A comprehensive search of scientific literature reveals a notable lack of specific studies on the pharmacological or biological activities of 3-penten-2-ol. Its primary documented occurrences are as a natural flavor component in fruits like kiwi and as a volatile organic compound produced by certain microorganisms.[10]
However, the broader class of short-chain unsaturated alcohols has been studied for their biological effects. These compounds are known to exhibit some level of cytotoxicity, which is often attributed to their ability to disrupt cell membranes and interfere with cellular metabolism.[5] The actions of aliphatic alcohols are generally considered to be relatively nonspecific, involving physical dissolution into neuronal membranes, which can lead to the malfunction of normal physiological processes.[11] Some unsaturated alcohols can be metabolized by alcohol dehydrogenase to form more toxic unsaturated aldehydes or ketones.[12] These reactive metabolites can then interact with cellular components.
At present, there are no known signaling pathways that are specifically modulated by 3-penten-2-ol, and it is not currently a focus of significant research in drug development. Its potential applications are primarily in the flavor and fragrance industry.[6] Further research would be necessary to explore any potential therapeutic applications.
Safety and Handling
3-Penten-2-ol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from sources of ignition.
References
- 1. youtube.com [youtube.com]
- 2. Short-chain alcohols: Significance and symbolism [wisdomlib.org]
- 3. (+-)-3-Penten-2-ol | C5H10O | CID 15289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Penten-2-ol [webbook.nist.gov]
- 5. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jasco-global.com [jasco-global.com]
- 7. benchchem.com [benchchem.com]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. 3-PENTEN-2-OL 96% PREDOMINANTLY TRANS(3899-34-1) 1H NMR [m.chemicalbook.com]
- 10. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 11. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mmsl.cz [mmsl.cz]
